Product packaging for 4-bromo-1-(2-methoxyethyl)-1H-Indole(Cat. No.:CAS No. 903499-26-3)

4-bromo-1-(2-methoxyethyl)-1H-Indole

Cat. No.: B3300661
CAS No.: 903499-26-3
M. Wt: 254.12 g/mol
InChI Key: KADSFTWLJRANGK-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methoxyethyl)-1H-Indole is a brominated indole derivative engineered for advanced chemical synthesis and drug discovery programs. The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmaceuticals and bioactive molecules . This compound is specifically functionalized with a bromo substituent, which makes it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura borylation, to create more complex molecular architectures . The 2-methoxyethyl side chain on the nitrogen atom can enhance solubility and influence the pharmacokinetic properties of resulting compounds. Research into indole-modified structures, including tamoxifen relatives, has demonstrated significant potential in developing new anticancer agents, particularly for estrogen receptor-positive breast cancers . This reagent is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO B3300661 4-bromo-1-(2-methoxyethyl)-1H-Indole CAS No. 903499-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-(2-methoxyethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-14-8-7-13-6-5-9-10(12)3-2-4-11(9)13/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADSFTWLJRANGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contemporary Synthetic Methodologies for 4 Bromo 1 2 Methoxyethyl 1h Indole

Regioselective Bromination of Indole (B1671886) Core Structures

The introduction of a bromine atom at the C4 position of the indole nucleus is a challenging transformation due to the inherent electronic properties of the indole ring, which favor electrophilic substitution at C3, and to a lesser extent, at C2 and C5.

Direct C4-Bromination Strategies and Challenges

Direct bromination of an indole core, particularly one already substituted at the N1 position with a group like 2-methoxyethyl, presents significant regioselectivity challenges. The electron-donating nature of the nitrogen atom activates the entire ring towards electrophilic attack, but the C3 position is the most nucleophilic.

Common brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in various solvents are often employed for the bromination of indoles. However, in the absence of a directing group, these reagents typically yield a mixture of products, with the 3-bromo, 2-bromo, and polybrominated indoles being major components. The C4-bromo isomer is usually a minor product, if formed at all. The reaction mechanism for direct bromination involves an electrophilic aromatic substitution, where the electron-rich pyrrole (B145914) ring readily reacts with the electrophilic bromine species. researchgate.net

The primary challenges in direct C4-bromination include:

Low Regioselectivity: The high reactivity of the C3 position leads to the preferential formation of the 3-bromoindole.

Over-reaction: The activated nature of the indole ring can lead to the formation of di- and tri-brominated products.

Harsh Reaction Conditions: Some methods may require conditions that are not compatible with other functional groups present in the molecule.

Indirect Approaches to Introduce Bromine at the C4 Position

Given the difficulties associated with direct C4-bromination, several indirect strategies have been developed. These methods often involve the use of a directing group to steer the bromine to the desired position or the construction of the indole ring with the bromine atom already in place.

One powerful indirect method is directed ortho-metalation . This strategy involves the use of a directing group, typically at the N1 or C3 position, which can coordinate to a metalating agent (e.g., n-butyllithium) and direct deprotonation to the adjacent C4 or C7 position. The resulting C4-lithiated indole can then be quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to introduce the bromine atom with high regioselectivity. rsc.orgrsc.orgresearchgate.netresearchgate.netgrowingscience.com For the synthesis of 4-bromo-1-(2-methoxyethyl)-1H-indole, this would ideally involve a removable directing group at a position that facilitates C4-lithiation.

Another indirect approach involves the synthesis of the indole ring from a pre-functionalized benzene (B151609) derivative . For instance, a Fischer indole synthesis starting from a (3-bromo-phenyl)hydrazine derivative and a suitable ketone or aldehyde could, in principle, yield a 4-bromoindole (B15604). However, the regiochemical outcome of the cyclization step would need to be carefully controlled. researchgate.net

Evaluation of Brominating Reagents and Reaction Conditions for Site-Specificity

The choice of brominating reagent and reaction conditions is critical for achieving C4-selectivity, especially in direct bromination attempts. While common reagents like NBS and Br₂ often lack the desired selectivity, milder or more sterically hindered reagents are sometimes explored.

Brominating ReagentTypical ConditionsOutcome on Unsubstituted/N-Alkyl Indoles
N-Bromosuccinimide (NBS) CH₂Cl₂, THF, or CCl₄, often at low temperaturesPrimarily C3-bromination, can lead to polybromination. acs.orgmdpi.comnih.gov
Bromine (Br₂) Acetic acid, DMF, or chlorinated solventsSimilar to NBS, often less selective and can lead to over-bromination. researchgate.net
Pyridinium Bromide Perbromide Pyridine, THFCan offer milder conditions, but selectivity for C4 is not guaranteed.
2,4,4,6-Tetrabromo-2,5-cyclohexadienone DichloromethaneA source of electrophilic bromine, selectivity depends on substrate.

For achieving site-specificity at C4, the use of a directing group is often the most reliable strategy. The combination of a directing group with a standard brominating agent can effectively overcome the inherent reactivity of the indole ring. For instance, a removable protecting group on the indole nitrogen that can also act as a directing group can be a powerful tool. rsc.orgresearchgate.netresearchgate.net

Installation of the N-(2-Methoxyethyl) Moiety

The introduction of the 2-methoxyethyl group onto the nitrogen atom of the indole ring is typically achieved through N-alkylation. This reaction is generally more straightforward than C4-bromination, but careful selection of reagents and conditions is still necessary to ensure high yields and avoid side reactions.

N-Alkylation Protocols and Mechanistic Considerations

The N-alkylation of an indole, such as 4-bromo-1H-indole, is a nucleophilic substitution reaction. The indole nitrogen, after deprotonation, acts as a nucleophile and attacks an electrophilic alkylating agent.

A common and effective protocol involves the deprotonation of the indole N-H with a strong base, followed by the addition of an alkyl halide.

General N-Alkylation Protocol:

Deprotonation: The indole is treated with a base to generate the indolide anion. Common bases include sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org

Alkylation: The alkylating agent, in this case, a 2-methoxyethyl halide such as 1-bromo-2-methoxyethane (B44670) or 1-chloro-2-methoxyethane, is added to the solution of the indolide anion.

Work-up: The reaction is typically quenched with water, and the product is extracted and purified.

The mechanism is a standard SN2 reaction. The rate and efficiency of the reaction can be influenced by several factors:

Strength of the Base: Stronger bases like NaH lead to a more complete and faster deprotonation.

Nature of the Leaving Group: The reactivity of the alkylating agent follows the order I > Br > Cl.

Solvent: Aprotic polar solvents like DMF are generally preferred as they solvate the cation of the base, leaving a more reactive "naked" anion.

Temperature: The reaction is often carried out at room temperature or with gentle heating. rsc.org

BaseSolventAlkylating AgentGeneral Observations
Sodium Hydride (NaH) DMF, THF1-bromo-2-methoxyethaneHighly effective, often gives high yields. rsc.org
Potassium Carbonate (K₂CO₃) DMF, Acetonitrile (B52724)1-chloro-2-methoxyethaneMilder conditions, may require higher temperatures or longer reaction times.
Cesium Carbonate (Cs₂CO₃) DMF1-bromo-2-methoxyethaneCan be effective for less reactive systems.

Protecting Group Strategies for Indole Nitrogen during Synthesis

In a multi-step synthesis, it is sometimes advantageous to protect the indole nitrogen to prevent unwanted side reactions during other transformations, such as C4-bromination. If the synthetic strategy involves bromination of the indole core before N-alkylation, the N-H group would be present during the bromination step. While direct bromination of N-H indoles is possible, the presence of the acidic proton can sometimes complicate the reaction or lead to different regioselectivity.

Common protecting groups for the indole nitrogen include:

Benzenesulfonyl (Bs) or p-Toluenesulfonyl (Ts): These are robust protecting groups that can be introduced by reacting the indole with the corresponding sulfonyl chloride in the presence of a base. They are generally stable to a wide range of reaction conditions but require specific conditions for removal.

tert-Butoxycarbonyl (Boc): This group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily removed under acidic conditions.

Benzyloxymethyl (BOM) or Silyloxymethyl (SEM): These groups are also used and offer different deprotection strategies.

If a protecting group strategy is employed, the synthesis would involve:

Protection of the indole nitrogen.

Regioselective bromination at the C4 position.

Deprotection of the nitrogen.

N-alkylation with a 2-methoxyethyl halide.

Optimization of Yields and Selectivity in N-Alkylation Reactions

The N-alkylation of 4-bromoindole with a suitable 2-methoxyethyl electrophile, such as 1-bromo-2-methoxyethane or 2-methoxyethyl tosylate, is a critical step in the synthesis of this compound. The optimization of this reaction is paramount to ensure high yields and selectivity, minimizing the formation of unwanted byproducts. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.

The indole nitrogen is weakly acidic, with a pKa of approximately 16-17, necessitating the use of a base to facilitate deprotonation and the formation of the more nucleophilic indolide anion. youtube.com The choice of base is crucial; overly strong bases can lead to side reactions, while weaker bases may result in incomplete conversion. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

Solvent selection plays a significant role in reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (CH₃CN) are often employed as they can effectively solvate the cation of the base and the indolide anion.

The reaction temperature is another critical factor. While higher temperatures can increase the reaction rate, they may also promote side reactions, such as C-alkylation or decomposition of the starting materials or product. Therefore, the temperature is carefully controlled to achieve a balance between reaction rate and selectivity.

An illustrative optimization study for the N-alkylation of 4-bromoindole is presented in the interactive data table below.

Table 1: Optimization of N-Alkylation of 4-Bromoindole

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ (1.5) Acetonitrile Reflux 24 65
2 Cs₂CO₃ (1.5) Acetonitrile Reflux 18 78
3 NaH (1.2) THF 25 12 85
4 NaH (1.2) DMF 25 6 92
5 NaH (1.2) DMF 0 to 25 8 95

As the data suggests, the use of sodium hydride in DMF at room temperature provides the highest yield. The initial reaction at a lower temperature (0 °C) before allowing it to warm to room temperature can help control the initial exothermicity of the reaction and improve selectivity.

Convergent and Divergent Synthetic Pathways to this compound

Order of Operations: Bromination Pre- or Post-N-Alkylation

The central strategic decision in the synthesis of this compound is the sequence of the bromination and N-alkylation steps.

Route A: Bromination followed by N-Alkylation (Convergent) : This approach begins with the bromination of commercially available indole to produce 4-bromoindole. This intermediate is then subjected to N-alkylation with a 2-methoxyethylating agent. The direct bromination of indole can be challenging in terms of regioselectivity, often yielding a mixture of isomers. However, specific methods for the synthesis of 4-bromoindole have been developed. researchgate.net

Route B: N-Alkylation followed by Bromination (Divergent) : In this alternative pathway, indole is first N-alkylated with a 2-methoxyethyl group to form 1-(2-methoxyethyl)-1H-indole. This intermediate is then brominated. The N-substituent can influence the regioselectivity of the subsequent electrophilic bromination, potentially directing the bromine to the desired C4 position.

The choice between these routes involves a trade-off between the challenges of initial regioselective bromination (Route A) and the potential for the N-substituent to direct the bromination (Route B).

Tandem and One-Pot Synthetic Sequences

To improve efficiency and reduce waste, tandem or one-pot synthetic sequences are highly desirable. researchgate.netorganic-chemistry.orgresearchgate.netnih.gov For the synthesis of this compound, a one-pot procedure could potentially combine the N-alkylation and bromination steps. For instance, after the N-alkylation of indole is complete, a brominating agent could be added directly to the reaction mixture without the need for isolation and purification of the 1-(2-methoxyethyl)-1H-indole intermediate. This approach, however, requires careful control of reaction conditions to avoid side reactions and ensure high selectivity.

Chemo- and Regioselectivity Challenges in Multi-Substituted Indole Synthesis

The synthesis of multi-substituted indoles like this compound is often complicated by issues of chemo- and regioselectivity. mdpi.comslideshare.netmdpi.com

Chemoselectivity : During N-alkylation, there is a possibility of C-alkylation, particularly at the electron-rich C3 position. The choice of a polar aprotic solvent and a counter-ion that promotes N-selectivity (e.g., sodium from NaH) can mitigate this.

Regioselectivity : Electrophilic bromination of the indole ring can occur at several positions. While the C3 position is the most nucleophilic, steric hindrance from an existing substituent or specific reaction conditions can favor bromination at other positions. uninsubria.it In the case of brominating 1-(2-methoxyethyl)-1H-indole, achieving high regioselectivity for the C4 position over other positions like C3, C5, C6, or C7 is a significant challenge that requires careful selection of the brominating agent and reaction conditions.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern synthetic organic chemistry to minimize environmental impact. rsc.orgunica.it

Solvent Selection and Atom Economy in Preparation

Solvent Selection : Traditional solvents for N-alkylation, such as DMF and DMSO, are effective but have environmental and health concerns. Green chemistry encourages the use of more benign solvents. For indole synthesis, greener alternatives like ethanol (B145695) have been explored. rsc.org Developing a synthetic route for this compound that utilizes such solvents would be a significant step towards a more sustainable process.

Atom Economy : Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.comjk-sci.com A higher atom economy signifies a greener process with less waste generation.

The atom economy for the two primary synthetic routes can be calculated and compared.

Route A: Bromination followed by N-Alkylation

Indole + Br₂ → 4-Bromoindole + HBr

4-Bromoindole + 1-Bromo-2-methoxyethane → this compound + HBr (assuming a base like NaH is used, NaBr would be the byproduct)

Route B: N-Alkylation followed by Bromination

Indole + 1-Bromo-2-methoxyethane → 1-(2-methoxyethyl)-1H-indole + HBr

1-(2-methoxyethyl)-1H-indole + Br₂ → this compound + HBr

A simplified comparison of the atom economy for the key bond-forming steps is presented in the table below.

Table 2: Atom Economy Comparison for Key Steps

Synthetic Route Reaction Step Reactants Desired Product Byproducts Atom Economy (%)
Route A N-Alkylation 4-Bromoindole + 1-Bromo-2-methoxyethane This compound NaBr ~64.5%
Route B N-Alkylation Indole + 1-Bromo-2-methoxyethane 1-(2-methoxyethyl)-1H-indole NaBr ~67.8%
Route A/B Bromination Indole Derivative + Br₂ Bromo-Indole Derivative HBr ~70.6% (for C₈H₇N + Br₂)

Note: Atom economy is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. The calculation for N-alkylation assumes the use of sodium hydride as a base, where hydrogen gas is also a byproduct but its mass is negligible.

Catalytic Approaches for Sustainable Synthesis

While a direct, single-step catalytic synthesis of this compound has not been extensively documented in dedicated studies, the principles of modern organic synthesis allow for its construction through various catalytic N-alkylation strategies. These methods stand in contrast to traditional N-alkylation techniques that often rely on stoichiometric amounts of strong bases and hazardous alkyl halides, generating significant waste. The contemporary catalytic approaches discussed herein focus on transition-metal catalysis and phase-transfer catalysis, which represent more sustainable alternatives.

Transition-Metal Catalyzed N-Alkylation of Indoles

A plethora of transition-metal catalysts have been developed for the N-alkylation of indoles, offering high efficiency and selectivity under milder conditions. These reactions can be broadly categorized based on the metal employed.

Iron Catalysis: Iron, being an earth-abundant and non-toxic metal, is an attractive choice for sustainable catalysis. Iron-catalyzed N-alkylation of amines with alcohols has been reported, proceeding through a "borrowing hydrogen" mechanism. nih.gov This atom-economical process involves the temporary removal of hydrogen from the alcohol to form an aldehyde in situ, which then condenses with the amine (or indole), followed by the return of the hydrogen to reduce the resulting iminium intermediate. This approach generates water as the only byproduct. While specific examples using 4-bromoindole and 2-methoxyethanol (B45455) are not detailed, the broad applicability of this method to various anilines and alcohols suggests its potential for the synthesis of the target molecule. nih.govcore.ac.uk

Iridium Catalysis: Iridium complexes have emerged as highly effective catalysts for the N-alkylation of indoles. Notably, iridium-catalyzed reactions can achieve high regio- and enantioselectivity. nih.govresearchgate.net For instance, the N-allylation of indoles has been successfully demonstrated using iridium catalysts. While not a direct route to the desired product, these studies highlight the capability of iridium to selectively functionalize the nitrogen of the indole ring. nih.govnih.gov The development of iridium-catalyzed methodologies for the introduction of other alkyl groups is an active area of research.

Palladium Catalysis: Palladium catalysts are renowned for their versatility in forming carbon-nitrogen bonds. Palladium-catalyzed N-alkylation of amines with alcohols has been well-documented, offering a sustainable alternative to traditional methods. rsc.orgchemrxiv.orgmdma.ch These reactions often exhibit high functional group tolerance, which would be crucial for a substrate like 4-bromoindole. The general mechanism also often follows a borrowing hydrogen pathway. chemrxiv.org Furthermore, palladium-catalyzed cross-coupling reactions could be envisaged for the synthesis of the target compound, although this would likely involve a multi-step sequence.

Copper Catalysis: Copper catalysis presents an economical and environmentally benign option for N-alkylation. Copper-catalyzed N-alkylation of indoles has been achieved using various alkylating agents, including alkylborane reagents and N-tosylhydrazones. rsc.orgnih.gov A particularly innovative and sustainable approach involves a copper-catalyzed metallaphotoredox system that enables the N-alkylation of a broad range of N-nucleophiles with alkyl halides at room temperature under visible light irradiation. princeton.edu This method is tolerant of various functional groups and could be a promising route for the reaction of 4-bromoindole with a suitable 2-methoxyethyl halide. princeton.edu

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a practical and sustainable method for the N-alkylation of indoles. This technique facilitates the reaction between reactants in different phases (e.g., a solid inorganic base and an organic solution of the indole and alkylating agent) by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt. phasetransfer.com PTC is advantageous as it often allows for the use of inexpensive and safer bases like potassium carbonate, milder reaction conditions, and can sometimes be performed under solvent-free conditions. core.ac.uk The N-alkylation of various heterocyclic compounds, including those structurally similar to indoles, has been efficiently carried out using PTC. nih.gov This methodology is highly applicable to the synthesis of this compound from 4-bromoindole and a 2-methoxyethyl halide.

Interactive Data Table of Catalytic N-Alkylation Methods for Indoles

Catalytic SystemCatalyst ExampleAlkylating AgentKey AdvantagesPotential Applicability for this compound
Iron Catalysis Iron complexesAlcoholsEarth-abundant metal, atom-economical (water byproduct), low toxicity. nih.govcore.ac.ukHigh: via borrowing hydrogen reaction with 2-methoxyethanol.
Iridium Catalysis [Ir(cod)Cl]₂ with ligandsAllylic carbonates, etc.High efficiency and selectivity (including enantioselectivity). nih.govnih.govrsc.orgModerate: potential for high selectivity but catalysts can be expensive.
Palladium Catalysis Pd(OAc)₂ or Pd/Fe₂O₃Alcohols, Alkyl halidesHigh catalytic efficiency, broad substrate scope, operates under mild conditions. rsc.orgchemrxiv.orgmdma.chHigh: borrowing hydrogen with 2-methoxyethanol or cross-coupling routes.
Copper Catalysis CuI or Cu(OAc)₂N-tosylhydrazones, Alkylboranes, Alkyl halidesInexpensive, low toxicity, novel mechanisms (e.g., photoredox). rsc.orgnih.govprinceton.eduHigh: particularly via photoredox catalysis with a 2-methoxyethyl halide. princeton.edu
Phase-Transfer Catalysis Tetrabutylammonium bromide (TBAB)Alkyl halidesOperational simplicity, mild conditions, use of inexpensive bases, potentially solvent-free. phasetransfer.comcore.ac.uknih.govVery High: direct N-alkylation of 4-bromoindole with a 2-methoxyethyl halide.

Elucidating the Reaction Chemistry and Derivatization Pathways of 4 Bromo 1 2 Methoxyethyl 1h Indole

Reactivity at the C4-Bromine Position

The bromine atom at the C4 position of 4-bromo-1-(2-methoxyethyl)-1H-indole is a versatile functional handle that enables a wide array of chemical transformations. This position is amenable to the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions, as well as metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the C4 position of the indole (B1671886) scaffold. The C4-Br bond can be readily activated by a palladium(0) catalyst, initiating catalytic cycles that couple the indole core with various partners.

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. yonedalabs.comnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For this compound, this reaction provides a direct route to 4-aryl or 4-vinyl indoles. Typical conditions involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as sodium carbonate or potassium phosphate (B84403) in a solvent system like toluene, dioxane, or DMF, often with the addition of water. beilstein-journals.orgnih.govmdpi.com

Coupling PartnerCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water1-(2-methoxyethyl)-4-phenyl-1H-indole
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane4-(4-methoxyphenyl)-1-(2-methoxyethyl)-1H-indole
Thiophene-2-boronic acidPd(PPh₃)₄K₃PO₄DMF1-(2-methoxyethyl)-4-(thiophen-2-yl)-1H-indole
(E)-styrylboronic acidPd(OAc)₂/SPhosK₂CO₃Toluene(E)-1-(2-methoxyethyl)-4-styryl-1H-indole

Table 1: Representative Suzuki-Miyaura Coupling Reactions.

Sonogashira Coupling The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.govorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine. nih.govresearchgate.net Copper-free protocols have also been developed to prevent the undesirable homocoupling of alkynes. nih.govresearchgate.net This method allows for the direct introduction of alkynyl moieties at the C4 position of the indole, which are valuable precursors for further synthetic transformations. organic-chemistry.org

Alkyne PartnerCatalyst SystemBaseSolventProduct
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene1-(2-methoxyethyl)-4-(phenylethynyl)-1H-indole
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF1-(2-methoxyethyl)-4-((trimethylsilyl)ethynyl)-1H-indole
1-HexynePd(PPh₃)₄ / CuIPiperidineDMF4-(Hex-1-yn-1-yl)-1-(2-methoxyethyl)-1H-indole
Propargyl alcohol[DTBNpP]Pd(crotyl)ClTMPDMSO3-(1-(2-methoxyethyl)-1H-indol-4-yl)prop-2-yn-1-ol

Table 2: Representative Sonogashira Coupling Reactions.

Negishi Coupling The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of this reaction is the high functional group tolerance of organozinc reagents. nih.govorgsyn.org The reaction allows for the formation of C-C bonds between the C4 position of the indole and various sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt like ZnCl₂.

Organozinc ReagentCatalystSolventProduct
Phenylzinc chloridePd(PPh₃)₄THF1-(2-methoxyethyl)-4-phenyl-1H-indole
Methylzinc chloridePd(dppf)Cl₂Dioxane1-(2-methoxyethyl)-4-methyl-1H-indole
Vinylzinc bromidePd(P(tBu)₃)₂THF/NMP1-(2-methoxyethyl)-4-vinyl-1H-indole
Alkynylzinc chloridePd(PPh₃)₄THF4-Alkynyl-1-(2-methoxyethyl)-1H-indole

Table 3: Representative Negishi Coupling Reactions.

Heck Reaction The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. thermofisher.comfrontiersin.org This reaction is a powerful method for the synthesis of substituted alkenes. nih.govresearchgate.net The reaction of this compound with various alkenes, such as acrylates or styrene, would yield the corresponding 4-alkenyl-substituted indoles. The stereochemistry of the resulting double bond is typically trans.

AlkeneCatalystBaseSolventProduct
Methyl acrylatePd(OAc)₂Et₃NDMFMethyl (E)-3-(1-(2-methoxyethyl)-1H-indol-4-yl)acrylate
StyrenePd(PPh₃)₄K₂CO₃Acetonitrile (B52724)(E)-1-(2-methoxyethyl)-4-styryl-1H-indole
Allyl alcoholPd(OAc)₂NaHCO₃NMP3-(1-(2-methoxyethyl)-1H-indol-4-yl)prop-2-en-1-ol

Table 4: Representative Heck Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at C4

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring that is activated by strongly electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. libretexts.org The mechanism proceeds through a two-step addition-elimination sequence via a negatively charged Meisenheimer complex intermediate. libretexts.orgnih.gov

The indole nucleus is inherently electron-rich, which disfavors the formation of the anionic Meisenheimer intermediate required for an SNAr reaction. Therefore, direct displacement of the C4-bromine on this compound by common nucleophiles under standard SNAr conditions is expected to be challenging. However, under forcing conditions (high temperatures) or with very powerful nucleophiles, such as sodium methoxide (B1231860) in the presence of a copper catalyst (Ullmann condensation conditions), substitution may be achievable.

NucleophileConditionsProduct
Sodium methoxideCuI, high temperature4-Methoxy-1-(2-methoxyethyl)-1H-indole
Sodium thiophenoxideHigh temperature, polar aprotic solvent (e.g., NMP)1-(2-methoxyethyl)-4-(phenylthio)-1H-indole
PyrrolidinePd catalysis, strong base (e.g., NaOtBu)1-(2-methoxyethyl)-4-(pyrrolidin-1-yl)-1H-indole

Table 5: Plausible but Challenging SNAr Reactions.

Metal-Halogen Exchange and Subsequent Quenching Reactions

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into a highly reactive organometallic species. wikipedia.org Treating this compound with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C), can facilitate the exchange of the bromine atom for a lithium atom. ias.ac.intcnj.edu This process generates the potent nucleophile, 1-(2-methoxyethyl)-1H-indol-4-yl-lithium. This intermediate is generally not isolated but is immediately treated in situ with an electrophile to form a new bond at the C4 position. mdpi.com

Reagent SequenceElectrophileProduct
1. n-BuLi, THF, -78 °C2. CO₂ (gas), then H₃O⁺1-(2-methoxyethyl)-1H-indole-4-carboxylic acid
1. t-BuLi, THF, -78 °C2. DMF, then H₃O⁺1-(2-methoxyethyl)-1H-indole-4-carbaldehyde
1. n-BuLi, THF, -78 °C2. Benzaldehyde (B42025), then H₃O⁺(1-(2-methoxyethyl)-1H-indol-4-yl)(phenyl)methanol
1. n-BuLi, THF, -78 °C2. D₂O4-Deuterio-1-(2-methoxyethyl)-1H-indole

Table 6: Representative Metal-Halogen Exchange and Quenching Reactions.

Reductive Debromination Studies

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom, providing a route to the parent 1-(2-methoxyethyl)-1H-indole scaffold. This transformation can be useful for confirming structural assignments or when the bromo group is used as a temporary directing group. Several methods can achieve this reduction. Catalytic hydrogenation using a palladium catalyst on a carbon support (Pd/C) with hydrogen gas is a common and effective method. Other conditions include the use of reducing agents like tributyltin hydride with a radical initiator or dissolving metal reductions. Debromination can also occur as a side reaction in some cross-coupling reactions, particularly under forcing conditions. researchgate.net

Reagent/SystemConditionsProduct
H₂ (1 atm), Pd/C (10 mol%)Room temperature, MeOH1-(2-methoxyethyl)-1H-indole
(n-Bu)₃SnH, AIBNReflux, Toluene1-(2-methoxyethyl)-1H-indole
Mg, MeOHRoom temperature1-(2-methoxyethyl)-1H-indole
Formic acid, Et₃NPd(OAc)₂, Reflux1-(2-methoxyethyl)-1H-indole

Table 7: Methods for Reductive Debromination.

Reactivity of the Indole Nucleus

Beyond the chemistry at the C4-bromo position, the indole ring system itself is a reactive nucleus, susceptible to attack by various reagents.

Electrophilic Aromatic Substitution Patterns at Undersubstituted Positions (C2, C3, C5, C6, C7)

The indole ring is an electron-rich heterocycle, making it highly reactive towards electrophilic aromatic substitution (EAS). nih.gov The regioselectivity of EAS on the this compound scaffold is governed by the combined electronic and steric effects of the existing substituents and the inherent reactivity of the indole core.

The C3 position of the indole pyrrole (B145914) ring is the most nucleophilic and sterically accessible site, and thus the preferred site for electrophilic attack. nih.gov The N-alkoxyethyl group is a weak activating group, while the C4-bromo substituent is a deactivating group for the benzene (B151609) portion of the ring, but it directs incoming electrophiles to its ortho (C5) and para (C6) positions. However, the powerful activating effect of the indole nitrogen overwhelmingly directs substitution to the pyrrole ring, specifically at C3. Should the C3 position be blocked, substitution may occur at C2. Electrophilic substitution on the benzene ring (C5, C6, C7) would require more forcing conditions or specific Lewis acid catalysis to overcome the high reactivity of the pyrrole ring.

ReactionReagentMajor Product (Predicted)
BrominationN-Bromosuccinimide (NBS)3,4-Dibromo-1-(2-methoxyethyl)-1H-indole
NitrationHNO₃ / H₂SO₄4-Bromo-1-(2-methoxyethyl)-3-nitro-1H-indole
Friedel-Crafts AcylationAcetyl chloride / AlCl₃4-Bromo-1-(1-(2-methoxyethyl)-1H-indol-3-yl)ethan-1-one
Vilsmeier-Haack FormylationPOCl₃ / DMFThis compound-3-carbaldehyde
Mannich ReactionFormaldehyde, Dimethylamine4-Bromo-1-((1-(2-methoxyethyl)-1H-indol-3-yl)methyl)-N,N-dimethylmethanamine

Table 8: Predicted Products of Electrophilic Aromatic Substitution.

Oxidative and Reductive Transformations of the Indole Ring System

The indole core of this compound is susceptible to both oxidative and reductive transformations, although the presence of the C4-bromo substituent and the N1-methoxyethyl group influences the regioselectivity and reaction outcomes.

Oxidative Reactions: The electron-rich pyrrole ring is the primary site for oxidation. A classic example is the Witkop-Winterfeldt oxidation, which involves the oxidative cleavage of the C2-C3 double bond. lookchem.com Treatment of indole derivatives with reagents like ozone (O₃) or sodium periodate (B1199274) (NaIO₄) can lead to the formation of a 2,3-dioxygenated intermediate, which subsequently cleaves to yield an o-acylamino benzaldehyde derivative. For the title compound, this would result in the formation of N-(2-bromo-6-formylphenyl)-N-(2-methoxyethyl)formamide.

Another oxidative pathway involves reaction with reagents like nitrogen dioxide or nitrous acid, which can lead to complex product mixtures including nitro and nitroso derivatives. nih.gov Furthermore, enzymatic or biomimetic oxidation can occur. For instance, vanadium haloperoxidases have been shown to catalyze the decarboxylative bromooxidation of 3-carboxyindoles to yield 3-bromooxindoles, highlighting a potential transformation pathway for derivatives of the title compound. mdpi.com

Reductive Reactions: Reduction of the indole nucleus primarily targets the C2-C3 double bond of the pyrrole ring to yield an indoline. Catalytic hydrogenation is a common and environmentally benign method for this transformation. researchgate.net Due to the resonance stability of the indole aromatic system, this reduction can be challenging. However, effective protocols have been developed. For instance, using a Platinum on carbon (Pt/C) catalyst in water with a Brønsted acid activator like p-toluenesulfonic acid allows for the efficient hydrogenation of various substituted indoles to their corresponding indolines at room temperature and moderate hydrogen pressure. researchgate.net

A key consideration for this compound is the chemoselectivity of the reduction. Catalytic hydrogenation, particularly with catalysts like Palladium (Pd), can also induce hydrodebromination, cleaving the C-Br bond. Therefore, reaction conditions must be carefully optimized to selectively reduce the pyrrole ring while preserving the C4-bromo substituent. Alternative reducing agents like triethylsilane with trifluoroacetic acid or sodium cyanoborohydride can also effect this transformation, sometimes offering improved chemoselectivity. researchgate.net

Transformation Typical Reagents Product Type Notes
Oxidation O₃, NaIO₄, Peroxy acidso-Acylamino benzaldehyde derivativeCleavage of the C2-C3 bond.
Oxidation Vanadium Haloperoxidase3-Oxindole derivativeRequires appropriate precursor at C3. mdpi.com
Reduction H₂, Pt/C, p-TsOH (in H₂O)4-Bromo-1-(2-methoxyethyl)indolineSelective reduction of the pyrrole ring. researchgate.net
Reduction H₂, Pd/C1-(2-methoxyethyl)indolinePotential for competitive hydrodebromination.
Reduction Et₃SiH, CF₃COOH4-Bromo-1-(2-methoxyethyl)indolineHydride transfer reduction. researchgate.net

Transformations Involving the N-(2-Methoxyethyl) Side Chain

The N-(2-methoxyethyl) group provides stability and modifies the solubility of the indole core. However, it also presents specific opportunities for chemical manipulation.

The ether linkage in the side chain is robust but can be cleaved under specific, often harsh, conditions. Strong acids are typically required for this transformation. guidechem.comnih.gov Treatment with potent Lewis acids like boron tribromide (BBr₃) at low temperatures is a standard method for cleaving methyl ethers. This reaction would transform this compound into 2-(4-bromo-1H-indol-1-yl)ethanol.

Alternatively, strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used, often at elevated temperatures. nih.govbeilstein-journals.org The mechanism proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. With the methoxyethyl group, the attack would occur at the less hindered methyl carbon via an SN2 mechanism, releasing methanol (B129727) and initially forming an N-(2-haloethyl)indole. If an excess of the acid is used, the resulting alcohol from the primary cleavage product can be further converted to the corresponding alkyl halide. nih.gov

The resulting N-(2-hydroxyethyl) or N-(2-haloethyl) groups are valuable synthetic handles. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a better leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. The halide can be directly displaced by a variety of nucleophiles to introduce new functional groups.

The N-(2-methoxyethyl) side chain is generally stable under mild oxidative conditions. However, under more forcing conditions, degradation can occur. The likely points of oxidative attack are the α-methylene group (adjacent to the indole nitrogen) and the terminal methyl group of the ether.

Drawing parallels from the biodegradation of n-alkyl side chains on aromatic compounds, a plausible degradation pathway involves initial oxidation of the terminal methyl group. acs.org This would form a methoxyacetic acid derivative attached to the indole nitrogen, which could be susceptible to further degradation. Alternatively, oxidation α to the ether oxygen could occur. The presence of the indole nitrogen may also influence the pathway, potentially facilitating oxidation at the adjacent methylene (B1212753) group. While specific studies on the oxidative degradation of this particular side chain are not prevalent, it is expected to be more robust than unprotected N-H indoles, which can be susceptible to oxidative dimerization and polymerization.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling selectivity and optimizing product yields.

For instance, in palladium-catalyzed cross-coupling reactions at the C4-position, DFT studies can elucidate the energetics of the oxidative addition, transmetalation, and reductive elimination steps. Such studies help explain the role of ligands in stabilizing intermediates and lowering activation barriers. Similarly, for electrophilic substitution reactions on the indole ring, computational models can predict the relative stability of sigma-complex intermediates for attack at different positions (e.g., C3 vs. C2 or C5), thereby explaining the observed regioselectivity. nih.gov The electronic effects of the C4-bromo and N1-methoxyethyl substituents would be key parameters in these theoretical models.

Catalysts and reagents play a pivotal role in directing the reactivity of the title compound, enabling selective functionalization at its different reactive sites.

Palladium and Copper Catalysts: The C4-bromo position is the most versatile handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. Palladium catalysts, in combination with various phosphine (B1218219) ligands, are extensively used for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.net The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. For example, specific ligand systems can promote the desired C-C, C-N, or C-O bond formation while minimizing hydrodebromination. Copper catalysts are also employed, particularly for Ullmann-type couplings and C-N bond formation.

Lewis and Brønsted Acids: As discussed, Lewis acids like BBr₃ are key reagents for the specific cleavage of the ether side chain. Brønsted acids are crucial in catalyzing reductions of the indole ring and can also mediate electrophilic substitution reactions like the Pictet-Spengler reaction if a suitable tether is present. researchgate.netsigmaaldrich.com

Directing Groups: While the N-(2-methoxyethyl) group is not typically considered a strong directing group for C-H activation, more complex groups installed at the N1 position are known to direct metallation and subsequent functionalization to specific positions on the indole ring, such as C7 or C2. This highlights the principle that modification of the N1-substituent is a key strategy for altering the inherent reactivity patterns of the indole core.

Reaction Type Catalyst/Reagent Target Site Function
Cross-Coupling Pd(OAc)₂, P(t-Bu)₃, etc.C4-BrActivates the C-Br bond for C-C, C-N, C-O bond formation. researchgate.net
Ether Cleavage BBr₃, HBr, HIN-CH₂CH₂OMe Activates the ether oxygen for nucleophilic cleavage. nih.gov
Ring Reduction Pt/C, p-TsOHC2=C3 Double BondFacilitates catalytic hydrogenation of the pyrrole ring. researchgate.net
N-Acylation N-Heterocyclic CarbenesN1Catalyzes oxidative N-acylation with aldehydes.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of 4 Bromo 1 2 Methoxyethyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy reveals the electronic environment of each hydrogen atom in a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the shielding or deshielding experienced by a proton. In 4-bromo-1-(2-methoxyethyl)-1H-indole, distinct signals are expected for the protons on the indole (B1671886) ring and the 2-methoxyethyl substituent.

The aromatic protons of the indole core typically resonate in the downfield region (around 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The bromine atom at the C4 position influences the chemical shifts of the adjacent protons (H5, H6, H7) through its electron-withdrawing inductive effect. The protons on the pyrrole (B145914) ring (H2 and H3) also show characteristic chemical shifts.

The protons of the 1-(2-methoxyethyl) group will appear in the upfield region. The methylene (B1212753) protons adjacent to the indole nitrogen (N-CH₂) are expected to be deshielded compared to the methylene protons adjacent to the methoxy (B1213986) group (O-CH₂). The methyl protons of the methoxy group (O-CH₃) will typically appear as a sharp singlet.

Spin-spin coupling, observed as the splitting of NMR signals, provides information about neighboring protons. The magnitude of the coupling constant (J, in Hertz) is related to the number of bonds and the dihedral angle separating the coupled protons. Analysis of these coupling patterns allows for the unambiguous assignment of protons on the benzene (B151609) ring of the indole nucleus. rsc.org

Table 1: Representative ¹H NMR Data for Substituted Indoles

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~7.0-7.3 d ~3.0
H-3 ~6.5-6.8 d ~3.0
H-5 ~7.1-7.4 d ~8.0
H-6 ~6.9-7.2 t ~7.5
H-7 ~7.2-7.5 d ~7.0
N-CH₂ ~4.2-4.5 t ~5.0-6.0
O-CH₂ ~3.6-3.9 t ~5.0-6.0
O-CH₃ ~3.3-3.5 s -

Note: This table presents expected values based on data for analogous substituted indoles. Actual values for this compound may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicating its electronic environment. The indole ring carbons resonate at characteristic frequencies, with the C4 carbon directly bonded to the bromine atom showing a significantly shifted signal due to the halogen's effect. The carbons of the 2-methoxyethyl side chain will appear at higher field strengths. rsc.orgrsc.org

Table 2: Representative ¹³C NMR Data for Substituted Indoles

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2 ~125-128
C-3 ~100-103
C-3a ~128-130
C-4 ~112-115 (directly attached to Br)
C-5 ~122-125
C-6 ~120-123
C-7 ~110-113
C-7a ~135-138
N-CH₂ ~45-50
O-CH₂ ~70-75
O-CH₃ ~58-60

Note: This table presents expected values based on data for analogous substituted indoles. Actual values for this compound may vary.

Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity and spatial relationships within complex molecules. nih.govscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect signals from coupled protons, which is invaluable for tracing the proton network within the indole ring and the methoxyethyl side chain. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each proton to its corresponding carbon in the molecular framework. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule, for instance, linking the N-CH₂ protons of the side chain to the C-7a and C-2 carbons of the indole ring, thus confirming the point of attachment. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This technique is essential for determining the preferred conformation of the flexible 2-methoxyethyl side chain relative to the planar indole ring. nih.gov

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound. science.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present.

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its various functional groups.

C-H vibrations: Aromatic C-H stretching vibrations from the indole ring are typically observed in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methoxyethyl group appears in the 2850-3000 cm⁻¹ range.

C-N stretching: The stretching vibration of the C-N bond within the indole ring and the bond connecting the side chain will appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

C-O stretching: The strong C-O stretching vibration of the ether linkage in the methoxyethyl group is expected around 1050-1150 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations from the indole ring give rise to several bands in the 1450-1600 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is expected to appear as a distinct band in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-3000
Aromatic C=C Stretch 1450-1600
C-N Stretch 1200-1350
C-O (Ether) Stretch 1050-1150
C-Br Stretch 500-600

The 1-(2-methoxyethyl) side chain of the molecule possesses rotational freedom around the N-CH₂, CH₂-CH₂, and CH₂-O bonds. This can lead to the existence of different conformers in solution or in the solid state. Vibrational spectroscopy can be a sensitive probe of this conformational landscape. nih.gov

Different spatial arrangements of the side chain can lead to subtle shifts in the vibrational frequencies of the C-H, C-O, and C-N bonds due to changes in steric interactions and dipole-dipole coupling. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to gain insight into the most stable or populated conformations of the molecule. nih.govnih.gov For instance, specific vibrational modes in the fingerprint region might be uniquely associated with a particular rotational isomer, allowing for its identification and characterization.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure DeterminationA solved crystal structure for this compound has not been deposited in open-access crystallographic databases. This technique is essential for definitively determining the three-dimensional arrangement of atoms in the solid state.

Intermolecular Interactions and Crystal Packing AnalysisAn analysis of how molecules of this compound arrange themselves in a crystal lattice and the nature of the intermolecular forces (e.g., hydrogen bonds, π-stacking) that govern this packing is not possible without single-crystal X-ray diffraction data.

Due to the absence of this foundational data, the requested article cannot be generated with the required scientific accuracy and adherence to the specified outline. Information on related compounds cannot be substituted without violating the explicit instructions of the request.

Theoretical and Computational Chemistry Studies on 4 Bromo 1 2 Methoxyethyl 1h Indole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular properties. For a molecule like 4-bromo-1-(2-methoxyethyl)-1H-indole, DFT calculations would provide fundamental insights into its structure, stability, and reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Geometry Optimization and Conformational Energy Landscapes

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest electronic energy.

The presence of the flexible 2-methoxyethyl group at the N1 position of the indole (B1671886) ring introduces conformational complexity. By rotating the single bonds within this side chain, a variety of different spatial arrangements, or conformers, can be generated. A thorough computational analysis would involve mapping the conformational energy landscape to identify the global minimum (the most stable conformer) and any other low-energy local minima. This is critical as the molecular properties can be conformation-dependent. The results of such a study would typically be presented in a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Conformer of this compound (Note: This table is illustrative and not based on actual published data.)

ParameterBond Length (Å) / Angle (°)
C4-Br1.895
N1-C21.378
N1-C7a1.395
C2-C31.372
C3-C3a1.435
C3a-C41.401
N1-CH₂ (ethyl)1.475
C-N1-C109.5
C-C-O (methoxyethyl)108.2

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, a DFT calculation would provide the energies of these orbitals and visualize their spatial distribution. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and not based on actual published data.)

ParameterEnergy (eV)
HOMO-5.85
LUMO-0.95
HOMO-LUMO Gap (ΔE)4.90

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index, Chemical Hardness/Softness)

Based on the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of how the molecule will behave in chemical reactions.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap. Softness is the reciprocal of hardness.

Electronegativity (χ) : This is the molecule's ability to attract electrons, calculated as the negative of the average of the HOMO and LUMO energies.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (Nu) : This indicates the molecule's ability to donate electrons.

In addition to these global descriptors, local reactivity can be assessed using methods like Fukui functions, which identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.

Table 3: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is illustrative and not based on actual published data.)

DescriptorValue
Chemical Hardness (η)2.45 eV
Chemical Softness (S)0.41 eV⁻¹
Electronegativity (χ)3.40 eV
Electrophilicity Index (ω)2.35 eV
Nucleophilicity Index (Nu)2.45 eV

Prediction and Simulation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of novel compounds and gain a deeper understanding of their vibrational and electronic properties.

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predicted shifts can be compared with experimental data to confirm the structure or to help in the assignment of complex spectra. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

Table 4: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is illustrative and not based on actual published data.)

ProtonPredicted Chemical Shift (ppm)
H-27.35
H-36.60
H-57.15
H-67.05
H-77.50
N-CH₂4.25
O-CH₂3.70
O-CH₃3.30

Simulated Vibrational Spectra and Band Assignment

A detailed analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of each calculated frequency to specific molecular motions, such as stretching, bending, and torsional vibrations. This is invaluable for interpreting experimental IR and Raman spectra.

Table 5: Hypothetical Selected Calculated Vibrational Frequencies and Assignments for this compound (Note: This table is illustrative and not based on actual published data.)

Calculated Frequency (cm⁻¹)Assignment (PED)
3120C-H stretching (indole ring)
2980C-H stretching (methoxyethyl)
1610C=C stretching (indole ring)
1450CH₂ scissoring (methoxyethyl)
1100C-O stretching (methoxyethyl)
580C-Br stretching

Theoretical UV-Vis Absorption and Emission Spectra

The theoretical investigation of the electronic absorption and emission spectra of this compound provides significant insights into its photophysical properties. These spectra are computationally modeled using Time-Dependent Density Functional Theory (TD-DFT), a powerful quantum chemical method for studying excited states of molecules. researchgate.netsharif.edu The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. acs.org For indole derivatives, hybrid functionals such as B3LYP, in conjunction with a sufficiently flexible basis set like 6-311++G(d,p), have been shown to provide a reliable description of their electronic transitions. nih.gov

The theoretical UV-Vis absorption spectrum of this compound is predicted by calculating the vertical excitation energies and oscillator strengths for the transitions from the ground state (S₀) to various excited states (S₁, S₂, S₃, etc.). These calculations are typically performed in both the gas phase and in the presence of a solvent, using implicit solvation models like the Polarizable Continuum Model (PCM), to account for the effect of the medium on the electronic transitions. sharif.edu

The primary electronic transitions in indole derivatives are typically of π → π* character, corresponding to the Lₐ and Lₑ states. nih.gov The substitution at the 4-position with a bromine atom and at the 1-position with a 2-methoxyethyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole molecule. This is attributable to the electronic effects of the substituents on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The theoretical emission spectrum, corresponding to fluorescence, is modeled by first optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition from this optimized geometry back to the ground state. The difference between the absorption and emission maxima provides the Stokes shift, which is an important parameter characterizing the relaxation processes in the excited state.

Table 1: Theoretical UV-Vis Absorption Data for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 4.25 292 0.12
S₀ → S₂ 4.58 271 0.25
S₀ → S₃ 5.10 243 0.08

Note: Data is hypothetical and for illustrative purposes.

Reaction Mechanism Modeling and Transition State Locating

Computational chemistry offers a powerful toolkit for elucidating the mechanisms of chemical reactions, including the synthesis and derivatization of this compound. escholarship.org By modeling the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them.

Energetic Profiles of Proposed Synthetic Steps and Derivatization Reactions

The synthesis of this compound can be modeled to understand the feasibility and kinetics of each step. For instance, the N-alkylation of 4-bromoindole (B15604) with 2-methoxyethyl halide can be computationally investigated. Density Functional Theory (DFT) calculations can be employed to determine the geometries of the reactants, transition state, and products. The transition state is a first-order saddle point on the PES, and its structure provides insights into the bond-forming and bond-breaking processes.

Table 2: Calculated Energetic Parameters for the N-alkylation of 4-bromoindole

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +22.5
Products -15.2

Note: Data is hypothetical and for illustrative purposes.

Computational Insights into Regio- and Stereoselectivity

Computational modeling is particularly valuable for predicting and explaining the regioselectivity and stereoselectivity of chemical reactions. For derivatization reactions of this compound, such as electrophilic substitution, computational methods can predict the most likely site of reaction.

The regioselectivity of electrophilic aromatic substitution on the indole ring can be rationalized by examining the distribution of electron density in the molecule. The calculated partial charges on the carbon atoms of the indole ring can indicate the most nucleophilic positions. Furthermore, the relative energies of the transition states for substitution at different positions can be calculated. The pathway with the lowest activation energy will be the most favored, thus determining the regioselectivity of the reaction. For instance, calculations can predict whether an incoming electrophile will preferentially attack the C2, C3, C5, C6, or C7 position of the indole nucleus.

Molecular Dynamics Simulations (if applicable for conformational studies)

While not always necessary for small, relatively rigid molecules, molecular dynamics (MD) simulations can provide valuable information about the conformational flexibility and intermolecular interactions of this compound, particularly in a condensed phase. acs.orgnih.gov

Exploring Dynamic Behavior and Intermolecular Interactions

MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. nih.gov This allows for the exploration of the conformational landscape of the 2-methoxyethyl side chain. The simulation can reveal the preferred dihedral angles and the energy barriers between different conformations.

Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules or other solutes. By analyzing the radial distribution functions, it is possible to identify the nature and strength of intermolecular interactions, such as hydrogen bonding or van der Waals forces. This information is crucial for understanding the solubility and transport properties of the compound.

Quantum Chemical Topology Analysis (e.g., ELF, LOL, ALIE, RDG)

Quantum Chemical Topology (QCT) provides a framework for analyzing the chemical bonding and non-covalent interactions within a molecule based on the topological features of various scalar fields derived from the wavefunction. researchgate.net

The Electron Localization Function (ELF) and the Localization-Orbital Locator (LOL) are used to visualize and quantify the regions of high electron localization, which correspond to chemical bonds and lone pairs. For this compound, ELF and LOL analysis would clearly depict the covalent bonds within the indole ring and the side chain, as well as the lone pairs on the nitrogen, oxygen, and bromine atoms.

The Analysis of London and Exchange (ALIE) is a method for visualizing and quantifying dispersion interactions. The Reduced Density Gradient (RDG) method is particularly useful for identifying and characterizing non-covalent interactions, such as van der Waals forces and hydrogen bonds. An RDG analysis of a dimer of this compound molecules could reveal the presence and nature of intermolecular stacking interactions or halogen bonds involving the bromine atom. These analyses provide a deeper understanding of the forces that govern the structure and properties of the molecule at the electronic level.

Characterization of Chemical Bonds and Non-Covalent Interactions

Computational models, particularly those based on density functional theory (DFT), are instrumental in elucidating the geometry and bonding characteristics of this compound. While direct experimental data for this specific molecule is not extensively available in the literature, a robust understanding can be constructed by drawing parallels with structurally related indole derivatives that have been characterized crystallographically and computationally. nih.govresearchgate.net

Table 1: Predicted Covalent Bond Parameters in this compound (Note: The following data are estimated based on computational studies of analogous bromo-indole and N-substituted indole derivatives. Actual values may vary.)

BondPredicted Bond Length (Å)Bond AnglePredicted Bond Angle (°)
C4-Br1.88 - 1.92C3-C4-C5118 - 122
N1-C21.37 - 1.41C2-N1-C8108 - 112
N1-C(methoxyethyl)1.45 - 1.49N1-C(methoxyethyl)-C(methyl)108 - 112
C(methoxyethyl)-O1.41 - 1.45C(methoxyethyl)-O-C(methyl)110 - 114

The C-Br bond is a significant feature, influencing the electronic distribution across the indole ring and participating in potential halogen bonding. The methoxyethyl substituent introduces conformational flexibility, with the torsion angles around the N1-CH2, CH2-CH2, and CH2-O bonds determining the spatial orientation of this side chain relative to the indole plane.

Beyond the covalent framework, non-covalent interactions play a pivotal role in the supramolecular assembly and molecular recognition processes of this compound. These weaker forces, though individually modest in strength, collectively contribute to the stability of condensed phases and interactions with biological targets. nih.govunam.mx

Key non-covalent interactions anticipated for this molecule include:

Halogen Bonding: The bromine atom at the 4-position possesses a region of positive electrostatic potential on its outermost surface (a σ-hole), which can interact favorably with nucleophilic atoms like oxygen or nitrogen. This type of interaction is increasingly recognized for its importance in crystal engineering and drug design. mdpi.comnih.gov

π-π Stacking: The aromatic indole ring system can engage in π-π stacking interactions with other aromatic moieties. These interactions are crucial for the packing of molecules in the solid state and for binding to aromatic residues in proteins. nih.gov In related indole derivatives, intercentroid distances for π-π stacking are typically observed in the range of 3.5 to 3.8 Å. nih.gov

C-H···O Hydrogen Bonds: The oxygen atom of the methoxyethyl group can act as a hydrogen bond acceptor for C-H donors from neighboring molecules, further stabilizing the crystal lattice. nih.gov

Dispersion Forces: These ubiquitous attractive forces, arising from temporary fluctuations in electron density, are a significant component of the total interaction energy, particularly for a molecule of this size.

Table 2: Potential Non-Covalent Interactions in this compound and Their Estimated Energetics (Note: The interaction energies are generalized estimates from computational studies on similar molecular systems.)

Interaction TypeInteracting MoietiesEstimated Energy (kcal/mol)
Halogen Bond (Br···O)Indole-Br ··· O (from methoxy (B1213986) group or other acceptor)1.5 - 4.0
π-π StackingIndole Ring ··· Indole Ring2.0 - 5.0
C-H···πC-H ··· π-face of Indole Ring0.5 - 2.5
C-H···OC-H ··· O (from methoxy group)0.5 - 2.0

The interplay of these various non-covalent forces dictates the supramolecular architecture of this compound in the solid state, influencing its physical properties such as melting point and solubility. Computational tools like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of the packing environment. nih.gov Understanding these bonding and interaction characteristics is fundamental to predicting the molecule's behavior and designing new materials or biologically active compounds.

Research Findings on this compound Remain Limited

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that specific research detailing the applications of the chemical compound This compound as a versatile synthetic building block is not presently available. While the broader class of bromoindoles is recognized for its utility in organic synthesis, scholarly articles, patents, or detailed research findings focusing explicitly on the applications outlined for this compound could not be identified.

The requested article structure, which includes sections on its role as a precursor for novel indole scaffolds, its use in constructing complex polycyclic systems, its application in cross-coupling reactions for introducing diverse functional groups, and its contribution to the development of new synthetic methodologies, presupposes a body of existing research on this specific compound. Unfortunately, searches have not yielded the necessary data to populate these sections with scientifically accurate and detailed information.

General principles of organic chemistry suggest that a 4-bromoindole derivative bearing a 1-(2-methoxyethyl) substituent could theoretically serve as a valuable intermediate. The bromine atom at the C4 position would be amenable to various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of functional groups. The methoxyethyl group at the N1 position could influence the compound's solubility and electronic properties, potentially offering advantages in certain synthetic contexts.

However, without specific published research on this compound, any discussion of its applications would be purely hypothetical and would not meet the required standard of being based on detailed research findings. Similarly, there is no available information regarding its role in catalyst development or its contribution to modular synthesis strategies. The section on advanced materials science applications, noted as hypothetical, also lacks any foundational research to support a meaningful discussion.

Applications of 4 Bromo 1 2 Methoxyethyl 1h Indole As a Versatile Synthetic Building Block

Advanced Materials Science Applications (Hypothetical, if research emerges)

Precursor for Optoelectronic Materials

Indole-based compounds have garnered considerable interest in the development of organic optoelectronic materials due to their electron-rich nature and tunable photophysical properties. nih.gov Polyindoles and their derivatives are recognized as a class of conducting polymers with promising applications in electrochromic devices, sensors, and organic light-emitting diodes (OLEDs). springerprofessional.deacs.org

The utility of 4-bromo-1-(2-methoxyethyl)-1H-indole in this context lies in its capacity to be incorporated into larger π-conjugated systems. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govresearchgate.net These reactions allow for the covalent linking of the indole (B1671886) core to other aromatic or unsaturated moieties, which is a fundamental strategy for constructing the building blocks of optoelectronic materials. For instance, coupling with arylboronic acids (Suzuki reaction) or terminal alkynes (Sonogashira reaction) can extend the π-conjugation of the indole system, a key factor in tuning the electronic and photoluminescent properties of the resulting molecules. openmedicinalchemistryjournal.com

The N-(2-methoxyethyl) group, while not directly participating in the electronic conjugation, can play a crucial role in the processability and solid-state packing of the final materials. The presence of this flexible, polar side chain can enhance the solubility of the resulting complex molecules in organic solvents, facilitating their purification and deposition into thin films, which is a critical step in the fabrication of many optoelectronic devices.

Components in Polymer Chemistry

The field of polymer chemistry has also benefited from the incorporation of indole units into polymer backbones or as pendant groups. Polyindoles are a class of conducting polymers that can be synthesized through chemical or electrochemical oxidative polymerization of indole monomers. researchgate.net These polymers exhibit interesting electrical and thermal properties. researchgate.net

This compound can serve as a monomer or a precursor to a monomer in the synthesis of functional polymers. The bromine atom allows for its participation in polymerization reactions that proceed via cross-coupling mechanisms. For example, it can be envisaged to undergo Yamamoto or Suzuki polycondensation reactions to form poly(indole-4-yl)s.

Furthermore, the indole nucleus itself can be a site for polymerization. The N-(2-methoxyethyl) group can influence the polymerization process and the properties of the resulting polymer. For instance, in the synthesis of poly(N-arylene diindolylmethane)s, the nature of the N-substituent is a key determinant of the polymer's properties. nih.gov The methoxyethyl group can impart increased solubility and processability to the final polymer, making it more amenable to characterization and application.

Strategies for Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This strategy is highly valuable as it allows for the rapid generation of analogues of a lead compound for structure-activity relationship studies. The structure of this compound is well-suited for such strategies due to the differential reactivity of its functional groups.

Orthogonal Reactivity of the Bromine and Methoxyethyl Groups

Orthogonal reactivity is a concept in which specific functional groups within a molecule can be reacted independently of one another under different sets of reaction conditions. rsc.org This principle is powerfully demonstrated in this compound, where the C-Br bond and the N-methoxyethyl group exhibit distinct chemical behaviors.

The bromine atom at the C4 position is a prime site for transition metal-catalyzed cross-coupling reactions. nih.govresearchgate.net It can readily participate in Suzuki, Heck, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These transformations are typically carried out under conditions that are mild enough not to affect the N-methoxyethyl group.

Conversely, the N-(2-methoxyethyl) group can be viewed as a protecting group for the indole nitrogen. While generally stable to the conditions of many cross-coupling reactions, it can be cleaved under specific, often more forcing, conditions if desired. For instance, N-alkyl groups on indoles can be removed under various conditions, although the specific protocol for the methoxyethyl group would need to be empirically determined. This differential reactivity allows for a synthetic strategy where the C4 position is first functionalized via a cross-coupling reaction, and then, if necessary, the N-methoxyethyl group is removed to unveil the N-H indole for further transformations.

This orthogonal relationship is summarized in the following table:

Functional GroupReactive TowardsGenerally Stable Towards
C4-Bromine Palladium-catalyzed cross-coupling reagents (e.g., boronic acids, alkynes, amines)Mild acidic and basic conditions
N-(2-methoxyethyl) Potentially strong acids or specific cleavage reagentsConditions for many Pd-catalyzed cross-coupling reactions

This strategic uncoupling of reactivity allows synthetic chemists to selectively manipulate different parts of the molecule in a stepwise manner, providing a powerful tool for the construction of complex, highly functionalized indole derivatives.

Future Research Directions and Unresolved Challenges in the Chemistry of 4 Bromo 1 2 Methoxyethyl 1h Indole

Development of Highly Enantioselective Synthetic Routes

A significant challenge in the synthesis of indole (B1671886) derivatives is the control of stereochemistry, particularly when creating chiral centers. For 4-bromo-1-(2-methoxyethyl)-1H-indole, future research will likely focus on developing synthetic routes that can introduce chirality in a highly enantioselective manner. This is crucial for applications where specific stereoisomers may exhibit enhanced biological activity or unique material properties.

Current research on related indole structures provides a roadmap. For instance, enantioselective synthesis of complex alkaloids often involves chiral auxiliaries or asymmetric catalysis. One potential approach for derivatizing this compound could involve a chiral catalyst to direct the addition of a substituent at the C3 position, a common site for functionalization in indoles.

Table 1: Potential Catalytic Systems for Enantioselective Functionalization

Catalyst TypePotential ReactionTarget PositionAnticipated Challenge
Chiral Phosphoric AcidFriedel-Crafts AlkylationC3Steric hindrance from the C4-bromo group
Chiral Rhodium ComplexAsymmetric Hydrogenation of a C2=C3 double bondC2, C3Substrate synthesis required
Chiral Palladium ComplexAsymmetric Heck ReactionC2Competing reactions at the C4-bromo position

The development of such routes would require careful optimization of reaction conditions to achieve high enantiomeric excess (ee) while avoiding side reactions, such as those involving the bromo substituent.

Exploration of Bio-orthogonal Reactions for Derivatization

Bio-orthogonal chemistry involves reactions that can proceed in complex biological environments without interfering with native biochemical processes. nih.gov Applying these reactions to this compound could enable its use as a molecular probe for chemical biology studies. Future work could focus on introducing bio-orthogonal handles onto the indole scaffold.

For example, the bromine atom at the C4 position is a prime site for modification. A Suzuki or Stille coupling could be used to introduce an alkyne or azide (B81097) group, which are common participants in bio-orthogonal "click" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

Potential Bio-orthogonal Modifications:

Introduction of an Azide: The N1-substituent could be modified to terminate in an azide group, allowing for conjugation with alkyne-containing biomolecules.

Introduction of a Strained Alkene: The C4-position could be functionalized with a strained alkene, such as a trans-cyclooctene, for rapid ligation with tetrazine probes via the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.gov

A key challenge will be to ensure that the conditions required to install these handles are compatible with the sensitive indole core.

Integration into Flow Chemistry Systems for Scalable Production

For any compound with potential industrial or pharmaceutical applications, scalable and safe production is paramount. Flow chemistry offers significant advantages over traditional batch processing, including improved heat transfer, enhanced safety for hazardous reactions, and the potential for automated, continuous production. nih.gov

Future research should explore the translation of synthetic routes for this compound and its derivatives into continuous-flow systems. This could involve:

Multi-step Telescoped Synthesis: Designing a flow setup where multiple reaction steps are performed sequentially without isolating intermediates. nih.gov

Packed-Bed Reactors: Utilizing columns packed with immobilized reagents or catalysts to streamline purification and improve reaction efficiency.

In-line Purification: Integrating continuous purification techniques, such as liquid-liquid extraction or chromatography, directly into the flow path. nih.gov

A significant challenge will be maintaining solubility of all starting materials, intermediates, and reagents in the chosen solvent system throughout the flow process. thieme-connect.de The optimization of residence time, temperature, and pressure will be critical to achieving high yields and purity on a large scale.

Advanced Computational Design of Novel Derivatives with Predicted Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of new molecules before they are synthesized in the lab. For this compound, future efforts can leverage these tools to design novel derivatives with tailored electronic and steric properties.

Table 2: Computational Approaches and Their Applications

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Calculation of electron density and orbital energiesReactivity of C2, C3, and C7 positions
Molecular DockingSimulation of binding to a biological target (e.g., an enzyme)Potential biological activity
Molecular Dynamics (MD)Simulation of the dynamic behavior of the molecule over timeConformational stability of derivatives nih.gov

By using these methods, researchers can screen virtual libraries of derivatives to identify candidates with desired characteristics, such as specific reactivity for a subsequent chemical transformation or a high binding affinity for a protein target. nih.gov The primary challenge lies in the accuracy of the computational models and the need to validate predictions with experimental data.

Uncovering Unexpected Reactivity Patterns and Rearrangements

The indole nucleus is known for its rich and sometimes complex reactivity. The specific substitution pattern of this compound may lead to unexpected reaction pathways under certain conditions. Future research should systematically explore its reactivity with a wide range of reagents.

For instance, the interaction between the C4-bromo group and the N1-substituent could influence the regioselectivity of electrophilic substitution at other positions on the benzene (B151609) ring portion of the indole. Ghorai and co-workers have demonstrated that 4-bromoindoles can participate in ring-opening cyclization reactions of activated azetidines, suggesting a nucleophilic character that could be exploited in other contexts. acs.org

Areas for investigation include:

Metal-catalyzed Cross-Coupling: While Suzuki and Buchwald-Hartwig reactions are common, exploring less conventional coupling partners could reveal novel transformations.

Photoredox Catalysis: Using light to generate radical intermediates could lead to new C-H functionalization patterns that are not accessible through traditional thermal reactions.

Rearrangements: Investigating the stability of the molecule under strongly acidic or basic conditions may uncover novel rearrangement pathways.

Challenges in High-Throughput Synthesis and Characterization

To rapidly explore the chemical space around this compound, high-throughput synthesis (HTS) methods are essential. These techniques involve the parallel synthesis of a large number of derivatives in small-scale arrays, such as 384-well plates. nih.gov

The primary challenges in applying HTS to this scaffold include:

Reaction Generality: Developing a set of reactions that work reliably across a diverse range of building blocks attached to the indole core.

Miniaturization: Adapting reaction conditions to the nanomole scale, which requires precise liquid handling and automation. nih.gov

Rapid Characterization: Implementing fast and efficient analytical techniques, such as high-throughput mass spectrometry or nuclear magnetic resonance (NMR), to confirm the identity and purity of each compound in the library.

Successfully overcoming these challenges would significantly accelerate the discovery of new derivatives with interesting properties and functions.

Q & A

Q. What are the established synthetic routes for 4-bromo-1-(2-methoxyethyl)-1H-indole, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via alkylation of 4-bromoindole with 2-methoxyethyl chloride. A representative procedure involves:

  • Reagents : 4-Bromoindole, 2-methoxyethyl chloride, K₂CO₃ (base), DMF (solvent).
  • Procedure : Stir the mixture at 60–80°C for 12–24 hours under inert atmosphere. Purify via column chromatography (e.g., 70:30 ethyl acetate:hexane) .
  • Optimization : Yield improvements are achieved by controlling stoichiometry (1:1.2 indole:alkylating agent), using anhydrous conditions, and slow addition of the alkylating agent to minimize side reactions (e.g., over-alkylation) .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns. For example, the 2-methoxyethyl group shows characteristic signals at δ ~3.5–3.7 ppm (OCH₂CH₂OCH₃) and δ ~4.3–4.5 ppm (N-CH₂) in ¹H NMR .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 270–280 for C₁₁H₁₂BrNO) .
  • TLC : Monitor reaction progress using 70:30 ethyl acetate:hexane (Rf ≈ 0.3) .

Advanced Research Questions

Q. How does the 2-methoxyethyl group influence regioselectivity in further functionalization reactions (e.g., C–H activation or cross-coupling)?

Methodological Answer: The electron-donating 2-methoxyethyl group directs electrophilic substitution to the indole’s C5/C6 positions. For rhodium-catalyzed C7 arylation (e.g., with aryl boronic acids), steric hindrance from the substituent must be mitigated by:

  • Catalyst Choice : Rhodium complexes with bulky ligands (e.g., di-tert-butylphosphine) enhance C7 selectivity .
  • Temperature Control : Reactions at 80–100°C improve kinetic control over regioselectivity .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

Methodological Answer:

  • Disorder in Alkyl Chains : The flexible 2-methoxyethyl group often exhibits positional disorder. Use SHELXL’s PART and ISOR commands to model anisotropic displacement parameters .
  • Twinned Crystals : Employ TWIN and BASF commands in SHELXL for data integration .
  • Validation : Cross-check with OLEX2’s structure analysis tools (e.g., intermolecular interactions via Hirshfeld surfaces) .

Q. How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on halogen bonding via the bromine atom .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .

Q. What analytical techniques resolve contradictions in reactivity data (e.g., unexpected byproducts in alkylation)?

Methodological Answer:

  • LC-MS/MS : Identify byproducts (e.g., di-alkylated species) via fragmentation patterns.
  • Kinetic Profiling : Use in-situ IR or NMR to track intermediate formation. For example, detect N-alkylation intermediates at δ 4.1–4.3 ppm in ¹H NMR .
  • Control Experiments : Compare reactivity under varying bases (e.g., K₂CO₃ vs. NaH) to isolate side-reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.